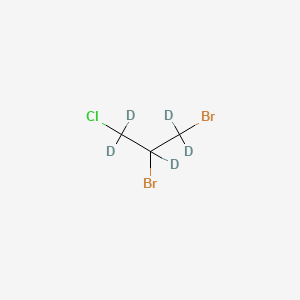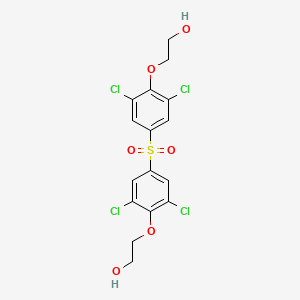
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is a chemical compound with the molecular formula C₁₄H₃₂O₄S. It is a quaternary ammonium compound that is commonly used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-dodecanol with ethylene oxide to form 2-dodecyloxyethanol, which is then reacted with chlorosulfonic acid to produce the sulphate ester. The resulting sulphate ester is then neutralized with 2-hydroxyethylamine to form (2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 2-dodecanol with ethylene oxide in the presence of a catalyst, followed by the addition of chlorosulfonic acid and neutralization with 2-hydroxyethylamine. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Substitution reactions can be performed using nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives of the compound.
Applications De Recherche Scientifique
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is utilized in biological studies to investigate cell membrane interactions and membrane permeability.
Industry: It is used in the production of personal care products, detergents, and cleaning agents.
Mécanisme D'action
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. it is unique in its specific chemical structure and properties, which make it suitable for certain applications where other compounds may not be as effective.
Comparaison Avec Des Composés Similaires
Benzalkonium chloride
Cetylpyridinium chloride
Dodecyltrimethylammonium bromide
Propriétés
Numéro CAS |
68184-04-3 |
|---|---|
Formule moléculaire |
C16H37NO6S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-dodecoxyethyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C14H30O5S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;3-1-2-4/h2-14H2,1H3,(H,15,16,17);4H,1-3H2 |
Clé InChI |
JIEGFJDQHRUKGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Numéros CAS associés |
94825-15-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



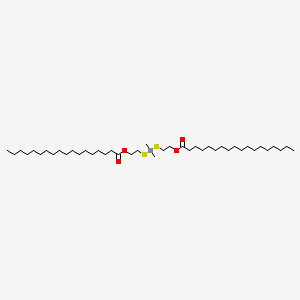
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
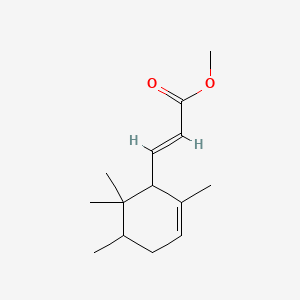
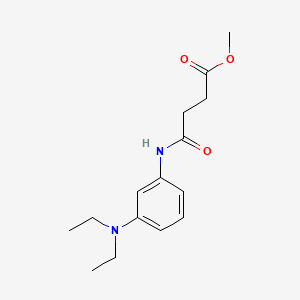

![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)
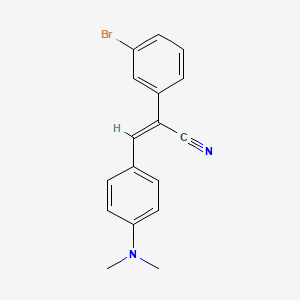
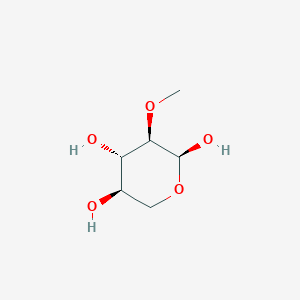
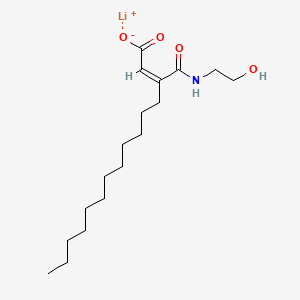
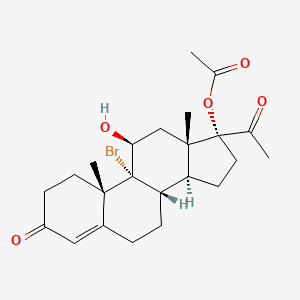
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
